molecular formula C7H10N2O B1425630 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 874773-50-9

3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B1425630
CAS No.: 874773-50-9
M. Wt: 138.17 g/mol
InChI Key: ASIMTHXMZSLSDW-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with methyl acetoacetate, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce various hydrogenated pyrazole compounds .

Scientific Research Applications

3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor binding studies.

    Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
  • 1-(4-methylphenyl)-3-methyl-5-pyrazolone
  • 5-methyl-1H-pyrazol-3(2H)-one

Uniqueness

3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-cyclopropyl-2-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-9-7(10)4-6(8-9)5-2-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIMTHXMZSLSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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